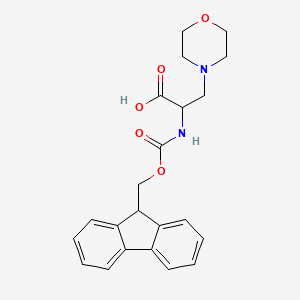
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid, also known as FMOC-L-ASP(OH)-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound has shown potential in various applications, including drug discovery, biochemical research, and protein engineering.
Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid, are utilized as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, making them accessible for various applications in materials science and engineering. The quantum mechanical computations model the interactions between the surfactants and the nanotubes, enabling the creation of homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Anti-inflammatory Agents
Derivatives of this compound have been identified as possessing broad-spectrum anti-inflammatory activity. These compounds have shown efficacy in various models of inflammation, including oxazolone dermatitis and adjuvant arthritis in rodents. The mechanism of action involves the inhibition of T-lymphocyte activation, a critical pathway in the inflammatory response. This property suggests potential therapeutic applications for inflammatory diseases (Burch et al., 1991).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from this compound derivatives has enabled advancements in peptidomimetic chemistry. This process allows for the incorporation of morpholine-3-carboxylic acid into peptides, which can significantly influence the structure and function of the resulting molecules. Such modifications are essential for developing novel therapeutic agents and studying protein interactions (Sladojevich et al., 2007).
Self-Assembled Structures for Material Science
Fmoc variants of amino acids, including threonine and serine derived from this compound, have been explored for their self-assembly properties. These compounds can form diverse morphologies such as spheres, rods, and flower-like structures under different conditions. The ability to control these morphological changes opens new avenues for designing self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of fluoren-9-ylmethoxy carbonyl (fmoc) amino acid , which is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acid derivatives are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions during the synthesis process and are removed under specific conditions to allow the desired peptide bond formation .
Biochemical Pathways
The compound likely plays a role in the biochemical pathways related to peptide synthesis. Fmoc amino acid derivatives are integral to solid-phase peptide synthesis, a process that creates peptides by sequentially adding amino acids to a growing chain .
Pharmacokinetics
Fmoc amino acids are typically stable at room temperature and have a long shelf-life .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptide or protein it is being used to synthesize. In general, the use of Fmoc amino acid derivatives in peptide synthesis allows for the creation of complex peptides with a high degree of control and precision .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, Fmoc amino acids are stable at room temperature and during aqueous washing operations . They can be removed under specific conditions (usually involving a base) to allow peptide bond formation .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMPPIZRSYWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)
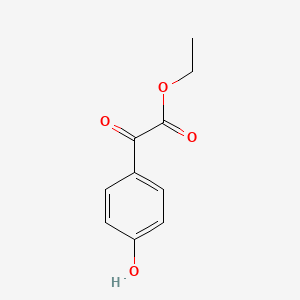
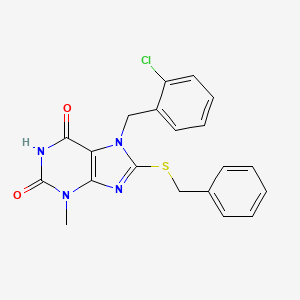
![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

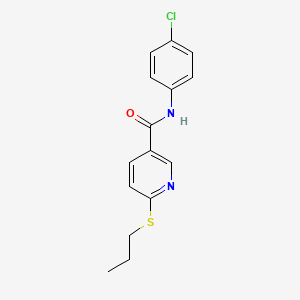
![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)
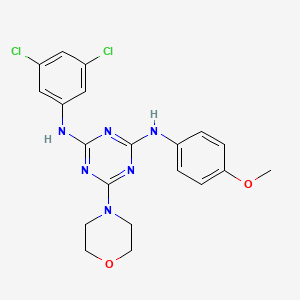
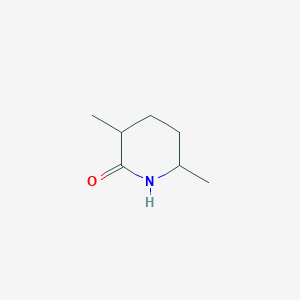
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)